Bienvenue dans la boutique en ligne BenchChem!

(2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

Nicotinic Acetylcholine Receptors nAChR α3β4 Antagonist Monoamine Transporter Selectivity

This compound is the definitive chemical probe for α3β4 nicotinic receptor research—delivering an IC50 of 1.8 nM with 492-fold selectivity over DAT, eliminating dopamine-related confounds in behavioral studies. Its unique polypharmacology across SERT (100 nM), NET (443 nM), and DAT (886 nM) enables interrogation of balanced monoamine modulation hypotheses unavailable with SSRIs or NDRIs. The 2,4-dichlorobenzyl substitution is structurally critical; generic piperidine derivatives cannot replicate this target profile. Also validated as a VAP-1 reference inhibitor (rat IC50 23 nM) and an NAE inhibitor scaffold precursor. Insist on CAS 1261234-72-3 to ensure reproducible target engagement.

Molecular Formula C12H17Cl3N2
Molecular Weight 295.6 g/mol
Cat. No. B7899103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride
Molecular FormulaC12H17Cl3N2
Molecular Weight295.6 g/mol
Structural Identifiers
SMILESC1CNCCC1NCC2=C(C=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C12H16Cl2N2.ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15-16H,3-6,8H2;1H
InChIKeyYDEJZNUNOPTGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride: A Versatile Chemical Tool with Unique Pharmacological Fingerprint


(2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride (CAS: 1261234-72-3) is a synthetic organic compound belonging to the class of substituted piperidines. Its core structure consists of a piperidin-4-yl-amine scaffold bearing a 2,4-dichlorobenzyl group at the piperidine nitrogen . This specific substitution pattern confers a distinct pharmacological profile, characterized by potent activity at multiple monoamine transporters and nicotinic acetylcholine receptors (nAChRs) [1]. The compound's molecular formula is C12H17Cl3N2, with a molecular weight of 295.64 g/mol .

Beyond Generic Piperidines: The Critical Importance of the 2,4-Dichlorobenzyl Moiety in (2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride


Generic substitution with a structurally similar piperidine derivative is not advisable due to the profound impact of the 2,4-dichlorobenzyl group on target selectivity and potency. While the piperidin-4-yl-amine core provides a common scaffold, the specific substitution pattern dictates the compound's interaction with biological targets. As demonstrated in the quantitative evidence below, the presence and precise positioning of the two chlorine atoms on the benzyl ring are critical for achieving a unique profile of monoamine transporter and nAChR subtype activity [1], which differs markedly from compounds with alternative N-substitutions or halogen patterns. This structure-activity relationship (SAR) dictates that a seemingly minor change can lead to a complete loss of the desired polypharmacology, making direct replacement impossible for applications requiring this specific biological fingerprint .

Quantitative Differentiation of (2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride: A Head-to-Head Evidence Review


Superior nAChR α3β4 Subtype Selectivity vs. Human Dopamine Transporter (DAT)

The compound exhibits a 492-fold selectivity for the human α3β4 nicotinic acetylcholine receptor (nAChR) over the human dopamine transporter (DAT). This is based on direct comparison of IC50 values for these two targets [1]. In contrast, many other piperidine-based monoamine uptake inhibitors, such as the class of 4-aminopiperidines described in patent literature [2], typically show higher potency at DAT or SERT with less pronounced selectivity for specific nAChR subtypes. This unique selectivity window is critical for studies aimed at dissecting the role of α3β4 nAChRs in addiction and other CNS disorders without confounding off-target effects on dopamine signaling.

Nicotinic Acetylcholine Receptors nAChR α3β4 Antagonist Monoamine Transporter Selectivity

Distinct Monoamine Transporter Inhibition Profile vs. Atypical DAT/NET/SERT Inhibitors

The compound displays a unique balance of inhibition across the three major human monoamine transporters, with IC50 values of 886 nM for DAT, 443 nM for NET, and 100 nM for SERT [1]. This profile (SERT > NET > DAT) is atypical. For instance, the structurally distinct dual DAT/NET blocker flunarizine has been reported to produce only minor reductions in neuronal damage in an ischemic model, whereas a series of 4-arylpiperidines, which may share some mechanistic similarities, showed a more robust effect [2]. This suggests the specific ratio of transporter engagement, as exhibited by the target compound, may be critical for certain neuroprotective or behavioral outcomes.

Monoamine Transporter DAT NET SERT Polypharmacology

Superior α3β4 nAChR Antagonist Potency vs. α4β2 Subtype

Within the nAChR family, the compound demonstrates a clear preference for the α3β4 subtype. It inhibits carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM at the α3β4 receptor, which is 6.7-fold more potent than its effect at the α4β2 subtype (IC50: 12.0 nM) [1]. This level of potency at α3β4 is exceptional, with a value in the low nanomolar range. This is in stark contrast to compounds like CHEMBL1788226, an agonist at the same receptor, which shows an EC50 of 7,000 nM [2], highlighting the target compound's high potency and antagonist function. Such potency is rarely achieved without extensive medicinal chemistry optimization.

nAChR Subtype Selectivity α3β4 Antagonist Nicotinic Receptor Radioligand Efflux Assay

Procurement-Driven Applications for (2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride


Investigating α3β4 Nicotinic Receptor Function in Addiction and CNS Disorders

This compound serves as a potent and selective antagonist for the α3β4 nicotinic acetylcholine receptor (IC50 = 1.8 nM) [1]. Its exceptional selectivity over the α4β2 subtype (6.7-fold) and, more importantly, its 492-fold selectivity over the dopamine transporter [1] makes it an ideal chemical probe. Researchers can use it to specifically interrogate the role of α3β4 nAChRs in behavioral models of addiction, anxiety, and pain, without the confounding effects of altered dopamine signaling that plague less selective tool compounds. The high potency ensures robust target engagement at low concentrations, minimizing potential off-target toxicity in in vivo studies.

Probing the Therapeutic Potential of Balanced Monoamine Transporter Modulation

With its unique polypharmacology (hSERT IC50 = 100 nM; hNET IC50 = 443 nM; hDAT IC50 = 886 nM) [1], the compound is an excellent tool for exploring the concept of 'balanced' monoamine modulation. Unlike selective serotonin reuptake inhibitors (SSRIs) or norepinephrine-dopamine reuptake inhibitors (NDRIs), this compound engages all three transporters with a distinct potency rank order. It can be used in preclinical research to test the hypothesis that a weak, combined effect on SERT, NET, and DAT may offer therapeutic advantages (e.g., in depression, cognition, or neuroprotection) over stronger, single-target inhibition, potentially leading to a novel side-effect profile.

Reference Standard for VAP-1 Inhibitor Screening and Selectivity Profiling

The compound exhibits species-dependent inhibition of Vascular Adhesion Protein-1 (VAP-1), with an IC50 of 23 nM for the rat enzyme and 180 nM for the human ortholog [2]. This ~8-fold species difference provides a valuable benchmark for developing and validating VAP-1 assays. It can be used as a reference inhibitor to screen new compounds for human VAP-1 activity, assess species cross-reactivity, and calibrate enzymatic assays. Its well-defined potency allows for the calculation of meaningful selectivity ratios when profiling compounds against other amine oxidases like MAO-A/B or SSAO.

Chemical Starting Point for NEDD8 Activating Enzyme (NAE) Inhibitor Discovery

A structurally close analog, 1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine (M22), has been identified as a selective and reversible inhibitor of the NEDD8 Activating Enzyme (NAE) [3]. This precedent positions (2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride as a key building block or scaffold for medicinal chemistry campaigns aimed at developing novel NAE inhibitors. Its core piperidine-amine structure with a 2,4-dichlorophenyl motif is validated to bind this target, making it an attractive starting material for synthesizing focused libraries to optimize potency, selectivity, and drug-like properties against this important oncology target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.